molecular formula C18H25NO B7603702 2-[(Benzylamino)methyl]adamantan-2-ol

2-[(Benzylamino)methyl]adamantan-2-ol

Cat. No.: B7603702
M. Wt: 271.4 g/mol
InChI Key: WYFVNLGWCLKJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzylamino)methyl]adamantan-2-ol is a synthetic organic compound designed for research and development, featuring a unique structure that combines a rigid, lipophilic adamantane cage with a flexible benzylamino side chain. The adamantane moiety is widely recognized in medicinal chemistry for its ability to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles . This high symmetry cage structure also serves as a key component in supramolecular chemistry, notably forming stable host-guest complexes with cyclodextrins, which is a fundamental principle in the design of targeted drug delivery systems . The incorporation of both amino and hydroxyl functional groups on the adamantane scaffold provides multiple sites for further chemical modification, making this compound a valuable intermediate or building block for constructing more complex molecular architectures such as dendrimers or for surface functionalization studies . Researchers can explore its potential application in creating novel drug delivery platforms, where the adamantane group may act as a membrane anchor within lipid bilayers of liposomes, while the polar groups can be used to conjugate targeting ligands . Furthermore, adamantane derivatives have demonstrated significant research value across various biological domains, including as potent analgesics through mechanisms distinct from cyclooxygenase (COX) inhibition , and as active components in neuroactive and anticancer agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(benzylamino)methyl]adamantan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(12-19-11-13-4-2-1-3-5-13)16-7-14-6-15(9-16)10-17(18)8-14/h1-5,14-17,19-20H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFVNLGWCLKJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CNCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylamino Methyl Adamantan 2 Ol and Its Analogs

Retrosynthetic Analysis of 2-[(Benzylamino)methyl]adamantan-2-ol

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways. The primary disconnection can be made at the C-N bond of the benzylamino group, leading to a key intermediate, 2-(aminomethyl)adamantan-2-ol, and benzaldehyde or a benzyl (B1604629) halide. This key amino alcohol intermediate can be further disconnected at the C-C bond between the adamantane (B196018) core and the aminomethyl group, suggesting a precursor such as adamantan-2-one.

Alternatively, a disconnection at the C-O bond of the hydroxyl group could lead to a 2-substituted adamantane derivative that can be subsequently hydroxylated. Another strategic bond for disconnection is the one between the adamantane cage and the methyl group of the aminomethyl substituent, pointing towards a 2-cyanoadamantan-2-ol or a related carboxylic acid derivative as a potential precursor. This analysis provides a roadmap for exploring various synthetic strategies, including those that build the adamantane skeleton itself and those that functionalize a pre-existing adamantane core. nih.govarxiv.org

Established Synthetic Routes for Adamantane Derivatives with Aminomethyl and Hydroxyl Substituents

The synthesis of adamantane derivatives bearing both aminomethyl and hydroxyl groups often involves multi-step sequences and the application of well-established organic reactions.

Condensation reactions are a cornerstone in the synthesis of functionalized adamantane derivatives. mdpi.com For instance, the reaction of adamantanone with amines or their derivatives can lead to the formation of imines or enamines, which can then be subjected to further transformations to introduce the desired functional groups. nih.gov A common approach involves the condensation of an appropriate adamantane ketone with an amine, followed by reduction to yield the corresponding amino derivative. mdpi.com

Specifically, the synthesis of adamantane derivatives containing an aminomethyl group can be achieved through the condensation of an adamantane carboxaldehyde or ketone with an amine, followed by a reduction step. mdpi.com For example, 1-adamantylamine can be synthesized via the condensation of 1-adamantanol with acetonitrile in the presence of sulfuric acid (Ritter reaction), followed by hydrolysis of the resulting acetamide. nih.gov While this example illustrates the formation of an amino group directly attached to the adamantane cage, similar principles can be applied to introduce an aminomethyl group.

Reactant 1Reactant 2Reaction TypeProduct Class
AdamantanoneBenzylamine (B48309)Reductive AminationN-Benzyladamantylamine
Adamantane-2-carboxaldehydeAmmoniaReductive Amination2-(Aminomethyl)adamantane
3-Aminoadamantan-1-olSubstituted BenzaldehydesCondensationSchiff Base Derivatives

This table presents examples of condensation reactions used in the functionalization of adamantane derivatives.

Functional group interconversions are crucial for elaborating the adamantane scaffold with the desired substituents. ub.edu For instance, a hydroxyl group can be converted into a leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. ub.edu The conversion of a carboxylic acid to an amine via the Curtius or Schmidt rearrangement is another powerful tool for introducing amino functionalities. nih.gov

The reduction of a nitrile or an amide group to an amine is a common strategy for synthesizing aminomethyl adamantane derivatives. For example, a cyanoadamantane derivative can be reduced using reagents like lithium aluminum hydride (LiAlH4) to afford the corresponding aminomethyl compound. Similarly, the reduction of an adamantane carboxamide would also yield the desired aminomethyl derivative. The introduction of a hydroxyl group can be achieved through the reduction of a ketone or by the hydrolysis of an ester.

Starting MaterialReagent(s)ProductTransformation
Adamantane-2-carboxylic acidSOCl₂, NaN₃, heat; then H₂O2-AminoadamantaneCurtius Rearrangement
2-CyanoadamantaneLiAlH₄2-(Aminomethyl)adamantaneNitrile Reduction
Adamantan-2-oneNaBH₄Adamantan-2-olKetone Reduction

This table illustrates key functional group interconversions on the adamantane scaffold.

The synthesis of complex adamantane structures like this compound often necessitates multi-step reaction sequences. vapourtec.com These sequences may involve the initial construction of the adamantane framework followed by a series of functionalization and functional group interconversion steps. nih.gov For example, a synthetic route could commence with adamantanone. A Wittig reaction or a similar olefination reaction on adamantanone could introduce a carbon-carbon double bond, which can then be functionalized to introduce the required substituents.

An alternative multi-step approach could involve the synthesis of a 1,2-disubstituted adamantane derivative. nih.gov This can be achieved through various methods, including the rearrangement of protoadamantane precursors. mdpi.com For instance, the reaction of protoadamantan-4-one with a Grignard reagent can lead to a mixture of alcohols that can undergo a Ritter reaction to introduce an acetamide group, which can then be hydrolyzed to an amine. nih.gov

A plausible multi-step synthesis for a 2-amino-2-methyladamantane derivative could start from adamantan-2-one, proceed through the formation of a cyanohydrin, followed by reduction of the nitrile and the ketone functionalities. This highlights the intricate planning required for the synthesis of polysubstituted adamantanes.

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic methodologies have provided more efficient and environmentally friendly routes to adamantane derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.com The application of microwave irradiation has been successfully demonstrated in the synthesis of various adamantane derivatives. nih.govnih.gov

For example, the synthesis of new 2-adamantyl-1,2,4-triazine derivatives has been achieved in good yields using both conventional and microwave methods. ingentaconnect.com Microwave-assisted synthesis has also been employed for the adamantylation of uracil-derived nucleosides. nih.gov Furthermore, a microwave-assisted three-component one-pot cyclocondensation method was utilized for the synthesis of novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety. nih.gov These examples underscore the potential of microwave-assisted synthesis to streamline the preparation of complex adamantane-based molecules.

Reaction TypeReactantsConditionsAdvantage of Microwave
Hydrazide SynthesisMethyl adamantane-1-carboxylate, Hydrazine hydrate120 °CQuantitative yield, reduced reaction time
Triazine SynthesisSubstituted benzils, Adamantane-1-carboxylic acid hydrazide, Ammonium acetate140 °CGood yields, faster reaction
Nucleoside AdamantylationUracil derivatives, AdamantanolTrifluoroacetic acidProvided sugar-substituted compounds

This table showcases examples of microwave-assisted synthesis of adamantane derivatives.

Application of Organometallic Reagents in Adamantane Chemistry

The functionalization of the adamantane core often relies on the use of highly reactive organometallic reagents. These compounds, featuring a carbon-metal bond, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the adamantane skeleton.

Grignard Reagents: Grignard reagents (R-MgX) are among the most common organometallic compounds utilized in organic synthesis, and their application in adamantane chemistry is well-documented. nih.govwikipedia.org For the synthesis of adamantane derivatives, Grignard reagents can be prepared from the corresponding adamantyl halides. However, the formation of Grignard reagents at the sterically hindered secondary (C2) position of adamantane can be challenging. An alternative approach involves a halogen-magnesium exchange reaction, where a pre-formed Grignard reagent, such as isopropylmagnesium chloride, transfers its magnesium to an adamantyl halide. wikipedia.org Another method to synthesize adamantane-based Grignard reagents is through the reaction of magnesium with an organozinc compound in a process known as reductive transmetalation. wikipedia.org

Once formed, adamantyl Grignard reagents can react with a variety of electrophiles. For instance, the reaction of a 2-adamantyl Grignard reagent with an appropriate aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol on the adamantane framework.

Organozinc and Organocadmium Reagents: Organozinc and organocadmium reagents are also employed in the synthesis of adamantane derivatives. nih.gov These reagents are generally less reactive than their Grignard counterparts, which can allow for greater functional group tolerance. The preparation of substituted adamantyl zinc and magnesium reagents has been a focus of modern synthetic strategies, enabling a range of functionalizations through Negishi cross-coupling reactions, acylations, and other transformations. researchgate.net

A plausible synthetic route to an analog of this compound could involve the reaction of an organometallic reagent with a suitable adamantanone precursor. For example, the addition of a benzylaminomethyl Grignard reagent or a related organometallic species to adamantan-2-one would yield the target tertiary alcohol.

Table 1: Examples of Organometallic Reagents in Adamantane Synthesis

Reagent TypeGeneral FormulaApplication in Adamantane Chemistry
Grignard ReagentR-MgXFormation of C-C bonds, synthesis of alcohols
Organozinc ReagentR-ZnX or R₂ZnNegishi cross-coupling, acylation
Organocadmium ReagentR-CdX or R₂CdSynthesis of ketones from acyl chlorides

Photolytic and Rearrangement Reactions in Adamantane Synthesis

The rigid, cage-like structure of adamantane and its derivatives makes them prone to fascinating rearrangement reactions, often catalyzed by strong acids. These rearrangements can be used to synthesize thermodynamically stable adamantane structures from other polycyclic hydrocarbon isomers.

Lewis Acid-Catalyzed Rearrangements: One of the most famous examples of such a rearrangement is the aluminum chloride-catalyzed transformation of tetrahydrodicyclopentadiene into adamantane. This process involves a complex series of carbocationic rearrangements, ultimately leading to the formation of the highly stable diamondoid structure of adamantane. Similar Lewis acid-catalyzed rearrangements can be employed to synthesize substituted adamantanes.

Sila-Wagner–Meerwein Rearrangement: In the realm of adamantane analogs containing heteroatoms, the sila-Wagner–Meerwein (SWM) rearrangement has been utilized for the regioselective synthesis of germasila-adamantanes. nih.gov This cationic rearrangement allows for the deliberate shift of germanium atoms within the cage structure to the thermodynamically more stable bridgehead positions. This highlights the principle of rearrangement towards greater stability, which is a recurring theme in adamantane chemistry.

Rearrangements Involving Functional Groups: Nucleophilic rearrangement reactions can also occur on the adamantane framework, particularly when a leaving group is positioned adjacent to a participating group, such as an amino group. researchgate.net Furthermore, oxidative transformations of 2-substituted adamantanes can lead to ring-expansion and subsequent cleavage to form related cage structures like 2-oxaadamantane. nih.gov For instance, the oxidation of 2-methyladamantan-2-ol can lead to the formation of oxahomoadamantane derivatives, which can then be cleaved under acidic conditions. nih.gov The solvolysis of protoadamantane derivatives can also lead to the formation of 1,2-disubstituted adamantane compounds through rearrangement. mdpi.com

Table 2: Types of Rearrangement Reactions in Adamantane Chemistry

Reaction TypeCatalyst/ConditionsDescription
Lewis Acid-Catalyzed IsomerizationAlCl₃, H₂SO₄Rearrangement of polycyclic hydrocarbons to the adamantane skeleton.
Sila-Wagner–Meerwein RearrangementPh₃C[B(C₆F₅)₄]Cationic rearrangement in heteroatom-containing adamantane analogs.
Nucleophilic RearrangementVariesIntramolecular displacement involving a neighboring group.
Oxidative RearrangementPb(OAc)₄/I₂, m-CPBARing expansion and cleavage of adamantane derivatives.

Structural Characterization Techniques for this compound (e.g., Nuclear Magnetic Resonance and Mass Spectrometry)

The unambiguous determination of the structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. nih.gov

¹H NMR: In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the adamantyl cage, the benzyl group, the methylene (B1212753) bridge, the amino group, and the hydroxyl group. The protons on the adamantane skeleton would appear as a series of complex multiplets in the aliphatic region. The aromatic protons of the benzyl group would typically resonate in the downfield region (around 7-8 ppm). The methylene protons adjacent to the amino group would likely appear as a singlet or a multiplet, depending on their magnetic equivalence. The amino and hydroxyl protons are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The adamantane cage itself has a high degree of symmetry, but substitution at the C2 position reduces this symmetry, leading to a larger number of distinct signals for the adamantyl carbons. The carbon of the C-OH group would be expected in the alcohol region of the spectrum. The carbons of the benzyl group would show characteristic signals in the aromatic region, and the methylene carbon would appear in the aliphatic region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of stable neutral molecules or radicals. Common fragmentation pathways for this compound could include the loss of a water molecule from the tertiary alcohol, cleavage of the benzyl group, or fragmentation of the adamantane cage itself. The observation of a prominent peak corresponding to the benzyl cation (m/z 91) would be a strong indicator of the presence of the benzyl group.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Complex multiplets for adamantyl protons. - Signals in the aromatic region for benzyl protons. - Signal for the methylene bridge protons. - Broad singlets for NH and OH protons.
¹³C NMR - Multiple signals for the non-equivalent carbons of the adamantane cage. - Signal for the quaternary carbon bearing the hydroxyl group. - Signals in the aromatic region for benzyl carbons. - Signal for the methylene carbon.
Mass Spec. - Molecular ion peak corresponding to the molecular weight. - Fragmentation peaks corresponding to the loss of H₂O, benzyl group, etc. - A prominent peak at m/z 91 (benzyl cation).

Mechanistic Insights into the Biological Actions of 2 Benzylamino Methyl Adamantan 2 Ol

Cellular and Molecular Targets

The biological effects of aminoadamantane derivatives are dictated by their interactions with specific cellular and molecular targets. The nature of these targets is diverse, reflecting the broad therapeutic potential of this class of compounds.

Prominent examples from this family include:

Amantadine (B194251) and Rimantadine (B1662185): These compounds are known for their antiviral activity against the influenza A virus, which is mediated by targeting the M2 proton ion channel, a viral protein essential for replication. nih.govmdpi.com

Memantine (B1676192): Used in the treatment of Alzheimer's disease, memantine functions as a moderate-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor, modulating neurotransmission. publish.csiro.aunih.gov

Beyond these well-known examples, research has identified other molecular targets for various adamantane (B196018) derivatives, highlighting the versatility of the adamantane cage in drug design. These targets include other ion channels like AMPA and KATP channels, components of the GABAergic system, the P2X7 receptor, and the sigma-1 receptor (σ1R). publish.csiro.aunih.gov The specific target of any given derivative is determined by the nature and placement of its functional groups on the adamantane core.

Interaction with Biological Membranes and Liposomes

The highly lipophilic nature of the adamantane moiety is a key determinant of its biological activity, strongly influencing how these molecules interact with cells. researchgate.net It often serves as a "lipophilic bullet" or anchor, facilitating the passage through or incorporation into the lipid bilayers of cellular and viral membranes. nih.govmdpi.comnih.gov

The amphiphilic character of aminoadamantanes, combining a bulky, nonpolar cage with a polar amino group, is thought to facilitate their transport across membranes. mdpi.com The binding affinity of these compounds to lipid bilayers has been quantified; for example, the binding constants for rimantadine and amantadine to planar lipid membranes were determined to be 2.1 x 10⁵ M⁻¹ and 1.3 x 10⁴ M⁻¹, respectively. nih.gov This inherent membrane compatibility is a significant feature, with the adamantyl portion anchoring the molecule in the lipid environment while functional groups remain available for surface recognition and interaction. nih.gov

Table 1: Binding Constants of Adamantane Derivatives to Bilayer Lipid Membranes

Compound Binding Constant (M⁻¹)
Rimantadine 2.1 x 10⁵
Amantadine 1.3 x 10⁴

Data sourced from studies on planar bilayer lipid membrane systems. nih.gov

Modulation of Cellular Processes (e.g., cell proliferation pathways)

Several adamantane derivatives have been investigated for their ability to modulate cellular processes, including pathways that control cell proliferation. This has led to their exploration as potential anticancer agents.

Research has demonstrated that certain adamantane-containing compounds can exert significant antiproliferative effects on tumor cells. For instance, adamantane-linked isothiourea derivatives were found to suppress the growth of experimental hepatocellular carcinoma. nih.gov The mechanism for this effect was identified as the inhibition of the TLR4-MyD88-NF-κB signaling pathway, a key cascade involved in inflammation and cell survival. nih.gov

Other synthetic aminoadamantane derivatives have also shown promise. Studies on diaminophenyladamantane compounds revealed that they could induce a G1 phase cell cycle arrest in colon cancer cell lines, effectively halting their proliferation. researchgate.netresearchgate.net These findings underscore the potential for the adamantane scaffold to be used in the design of novel agents that can interfere with cancer cell growth and division. nih.gov

Influence on Cytochrome P-450 Synthesis and Detoxifying Functions

The cytochrome P-450 (CYP) system is a superfamily of enzymes crucial for the metabolism and detoxification of a vast number of drugs and xenobiotics. Adamantane derivatives can interact with these enzymes, sometimes acting as potent and selective inhibitors.

Studies have shown that the rigid, bulky structure of adamantane can be exploited to achieve high selectivity for specific CYP isozymes. For example, 2-isopropenyl-2-methyladamantane and 3-isopropenyl-3-methyldiamantane are potent and highly selective competitive inhibitors of the CYP2B subfamily, with minimal effects on other human CYP enzymes. nih.gov

Table 2: Inhibitory Activity of Adamantane Derivatives on CYP2B Enzymes

Compound Target Enzyme Kᵢ (µM)
2-Isopropenyl-2-methyladamantane CYP2B6 5.27
3-Isopropenyl-3-methyldiamantane CYP2B6 2.17
2-Isopropenyl-2-methyladamantane CYP2B2/CYP2B4 0.23 - 2.0
3-Isopropenyl-3-methyldiamantane CYP2B2/CYP2B4 0.23 - 2.0

Kᵢ represents the inhibition constant, with lower values indicating higher potency. nih.gov

This selective inhibition can have significant therapeutic implications. The activation of the anticancer drug tamoxifen by CYP enzymes can lead to carcinogenic DNA adducts; the co-administration of these selective adamantane-based CYP2B inhibitors strongly suppressed this activation, suggesting a potential role in mitigating the side effects of other drugs. nih.gov Furthermore, other adamantane derivatives have been designed as photoaffinity probes to specifically label and study the active sites of CYP enzymes like CYP2B1. nih.gov

Antiradical and Membrane Protective Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. Some aminoadamantane derivatives have been synthesized and evaluated for their antioxidant capabilities.

A recent study investigated the ability of newly synthesized aminoadamantane compounds to scavenge superoxide anions and hydroxyl radicals. uctm.edu The antioxidant capacity was found to be dependent on the specific substituents attached to the aminoadamantane core, with one derivative containing a 2-(benzhydrylsulfinyl) group showing the highest activity. uctm.edu

The membrane-protective properties of these compounds can be inferred from their fundamental interactions with the lipid bilayer. By embedding within the membrane, the rigid adamantane structure may help stabilize the membrane architecture. mdpi.comnih.gov While direct evidence for "membrane protection" from oxidative damage is an area for further research, the ability of some derivatives to act as radical scavengers, combined with their inherent membranotropic activity, suggests a potential dual role in mitigating cellular damage. mdpi.comuctm.edu

Structure Activity Relationship Sar Studies of 2 Benzylamino Methyl Adamantan 2 Ol Derivatives

Impact of Adamantane (B196018) Core Modifications on Activity

The adamantane core itself is not merely a passive scaffold; modifications to its structure can significantly modulate the biological profile of a derivative. Key modifications include altering the size of the cage system and introducing substituents directly onto the adamantane framework.

Expansion of the adamantane skeleton to a homoadamantane (B8616219) (a C11 cage) has shown variable results depending on the specific compound class. For instance, in a study of antiviral compounds related to amantadine (B194251), expansion to a homoadamantane structure did not lead to enhanced activity. nih.gov Conversely, in a series of acylphloroglucinol derivatives, compounds featuring a homoadamantane core were found to be the most active in reducing the proliferation of human microvascular endothelial cells. nih.govuky.edu This suggests that the optimal cage size is highly dependent on the topology of the target binding site. While a larger cage increases lipophilicity, it may also introduce steric hindrance that prevents optimal binding.

Substituting the adamantane cage at its bridgehead (tertiary) or bridge (secondary) positions is another common strategy. The introduction of functional groups can alter solubility, polarity, and interaction with the target protein. For example, the introduction of heteroatoms into a related cinnamic acid derivative of adamantane was pursued to enhance solubility and bioavailability, which in some cases led to equal or higher biological activities. nih.gov However, replacing the amino group in amantadine with other functionalities such as hydroxyl, thiol, cyano, or carboxyl groups resulted in inactive compounds, highlighting the critical role of specific functional groups at particular positions. nih.gov

ModificationCompound ClassEffect on ActivityReference
Cage Expansion Amantadine AnalogueNo enhancement nih.gov
AcylphloroglucinolsIncreased potency nih.govuky.edu
Core Substitution AmantadineReplacement of NH₂ with OH, SH, CN, CO₂H leads to inactive compounds nih.gov
Cinnamic Acid DerivativesIntroduction of heteroatoms can enhance properties nih.gov

Role of Benzylamino Substituent Variations on Biological Efficacy

The benzylamino moiety is a critical component, providing both a hydrogen-bonding amine and an aromatic ring capable of various interactions. Modifications to either the nitrogen substituent or the benzyl (B1604629) ring can dramatically alter biological efficacy.

In studies of related aminoadamantanes, N-alkylation often leads to a decrease in activity. For instance, N-methylation of certain 1,2-annulated adamantyl piperidines caused a marked reduction in anti-influenza A activity. nih.gov Similarly, while N-alkyl and N,N-dialkyl derivatives of amantadine showed activity comparable to the parent compound, N-acylation (with the exception of glycyl derivatives) generally decreased antiviral action. pharmacy180.com This suggests that a free N-H group may be crucial for hydrogen bonding with the biological target, and bulky substituents on the nitrogen could introduce steric clashes.

Variations on the benzyl ring itself—such as the introduction of substituents—can fine-tune electronic properties and create additional contact points with a receptor. In a series of adamantane-linked 1,2,4-triazoles designed as 11β-HSD1 inhibitors, para-substitution on an aryl group with nitro or halogen groups was explored. nih.gov While the electronic nature of these substituents did not significantly alter the crystal packing, such modifications are a well-established method for modulating ligand-receptor interactions. For example, in a series of N-(adamantan-1-ylcarbamothioyl)benzamides, a 2-chloro substituted derivative was the most potent urease inhibitor, indicating that both the position and electronic nature of the substituent are key determinants of activity. nih.gov

ModificationObservation in Related AdamantanesPotential Impact on Target CompoundReference
N-Alkylation Often decreases activity (e.g., N-methylation of adamantyl piperidines)May reduce efficacy due to loss of H-bond donor or steric hindrance nih.gov
N-Acylation Generally decreases activity (exception: glycyl derivatives)Likely to reduce efficacy pharmacy180.com
Benzyl Ring Substitution Electron-withdrawing groups (e.g., -Cl, -NO₂) can enhance potency in other seriesCould increase potency by optimizing electronic and steric interactions mdpi.comnih.gov

Influence of Hydroxyl Group Position and Reactivity

The position and reactivity of the hydroxyl group on the adamantane scaffold are pivotal. In 2-[(benzylamino)methyl]adamantan-2-ol, the hydroxyl group is at a secondary (bridge) carbon. This is distinct from the more commonly functionalized tertiary (bridgehead) positions (C-1, C-3, C-5, C-7).

The reactivity of C-H bonds in adamantane is significantly higher at the tertiary positions than at the secondary positions. Theoretical studies on the hydroxylation of adamantane show that the activation energy for abstracting a hydrogen atom from a tertiary carbon (to form 1-adamantanol) is lower than from a secondary carbon (to form 2-adamantanol). acs.orgnih.gov This inherent difference in reactivity underscores the distinct chemical nature of the 1- and 2-positions.

From a biological standpoint, the location of the hydroxyl group is critical. In the development of amantadine analogues, it was found that replacing the 1-amino group with a 1-hydroxyl group rendered the compound inactive, demonstrating that a hydroxyl group is not a simple substitute for an amine at that position. nih.govpharmacy180.com The specific placement of the hydroxyl group at C-2 in the title compound, adjacent to the substituted methylamine, creates a 1,2-aminoalcohol motif. This arrangement can be crucial for chelating metal ions in metalloenzymes or for forming specific hydrogen bond networks within a receptor binding site, an interaction that would be lost if the hydroxyl were moved to a different position, such as C-1 or C-5. The presence of hydroxyl groups can also decrease the entrapment efficacy of adamantane derivatives in liposomal drug delivery systems, indicating an influence on membrane interactions. nih.gov

Spacer Length and Linker Chemistry Effects on Potency and Selectivity

The methylene (B1212753) group (-CH₂-) that connects the benzylamino moiety to the adamantane C-2 position acts as a short spacer. The length and chemical nature of this linker are crucial variables in drug design, affecting the orientation and flexibility of the pharmacophoric groups.

Studies on adamantyl ureas as soluble epoxide hydrolase inhibitors have shown that introducing a single methylene spacer between the adamantane cage and a urea (B33335) functional group can significantly increase inhibitory activity, in some cases by 2- to 4-fold. nih.gov However, further elongation of the spacer to two methylene groups, or the introduction of larger, branched spacers, often led to a severe decrease in activity. nih.gov This indicates that an optimal distance and geometry between the bulky adamantane group and the interacting functional group exist for maximal potency.

The chemistry of the linker itself is also important. In one study, adamantane-containing methacrylates with either a methylene (-CH₂-) or a phenyl spacer were synthesized. elsevierpure.com The different spacers conferred distinct properties to the resulting polymers, illustrating that the choice of linker can fundamentally alter the physicochemical characteristics of the molecule. For this compound derivatives, replacing the simple methylene spacer with a more rigid unit (e.g., an amide) or a more flexible one (e.g., an ethylene (B1197577) glycol unit) would directly impact the conformational freedom of the benzylamino group relative to the adamantane core, thereby affecting potency and selectivity. nih.govmdpi.com

Spacer ModificationCompound ClassFindingReference
Introduction of Methylene Spacer Adamantyl UreasIncreased inhibitory activity nih.gov
Elongation to Two Methylenes Adamantyl UreasFurther gain in potency in one case nih.gov
Branched Spacer Adamantyl UreasSevere decrease in activity nih.gov

Stereochemical Considerations in Adamantane Analogues

Stereochemistry is a critical factor in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. rsc.org The compound this compound is chiral due to the 1,2-disubstitution pattern on the adamantane ring. Any derivative with this substitution pattern will exist as a pair of enantiomers. mdpi.comnih.gov

The biological impact of stereochemistry in adamantane derivatives can be significant. In one study, two diastereomers of an adamantyl-peptide conjugate were separated, and it was shown that while both isomers were active in most models, their level of activity differed. nih.gov This highlights that the three-dimensional arrangement of the adamantane cage relative to other functional groups can be a key determinant for interaction with chiral biological macromolecules like enzymes and receptors.

However, the effect is not always pronounced. For rimantadine (B1662185), which possesses a chiral center at the α-methylbenzylamine equivalent position, the separated optical isomers and the racemic mixture were found to be equally active against influenza. pharmacy180.com Despite this, more recent studies suggest that even in such cases, stereoisomers can have different binding profiles with their target, such as the M2 protein channel. rsc.org The introduction of larger or more complex substituents at the chiral center is expected to amplify the effect of chirality on biological activity. rsc.org Therefore, for derivatives of this compound, the synthesis and evaluation of individual enantiomers would be a crucial step in developing a thorough SAR profile and identifying the most potent and selective isomer.

Preclinical Pharmacokinetics and Metabolism of 2 Benzylamino Methyl Adamantan 2 Ol

Absorption and Distribution in Preclinical Models

The adamantane (B196018) group, a bulky and highly lipophilic three-dimensional cage-like structure, is known to significantly influence the pharmacokinetic properties of drug candidates. nih.govnih.gov This lipophilicity generally favors absorption across biological membranes. It is anticipated that 2-[(benzylamino)methyl]adamantan-2-ol would exhibit good oral absorption.

Regarding distribution, the lipophilic nature of the adamantane moiety often leads to a large volume of distribution, suggesting that the compound would distribute extensively into tissues rather than remaining in the systemic circulation. nih.gov For many adamantane derivatives, this property also facilitates penetration of the blood-brain barrier. nih.gov For instance, memantine (B1676192), another adamantane-containing compound, demonstrates a large volume of distribution at a steady state of 8.62 L/kg in rats. nih.gov While direct data for this compound is absent, the presence of the adamantane structure suggests a potential for wide distribution, including into the central nervous system.

Metabolic Pathways and metabolite Identification

While direct metabolic studies on this compound are limited, research on a close structural analog, N-benzyladamantanamine (NBAD), which lacks the 2-hydroxyl group on the adamantane ring, provides significant insights into its likely metabolic fate. nih.gov In vitro studies using rat hepatic microsomal preparations have been instrumental in elucidating the primary metabolic pathways. nih.gov

The metabolism of adamantane-containing compounds is primarily oxidative, often mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov For many such compounds, CYP3A4 has been identified as a key enzyme in their metabolism. nih.govnih.gov

Based on the study of NBAD, the main metabolic transformations for this compound are expected to involve:

N-Oxidation: The tertiary amine is susceptible to oxidation, leading to the formation of a nitrone and a hydroxylamine . nih.gov

Dealkylation: Cleavage of the N-benzyl group is another observed metabolic pathway. nih.gov

Hydroxylation of the Adamantane Ring: Although the 2-position is already hydroxylated in the parent compound, other positions on the adamantane ring remain susceptible to hydroxylation. Hydroxylation at the secondary carbons of the adamantane moiety has been observed for other adamantyl compounds. nih.govnih.gov

The following table summarizes the expected metabolites based on the metabolism of its close analog, N-benzyladamantanamine, and general knowledge of adamantane metabolism.

Parent CompoundMetabolic PathwayResulting Metabolite
This compoundN-Oxidation2-[(Benzylideneamino)methyl]adamantan-2-ol N-oxide (Nitrone)
This compoundN-OxidationN-Benzyl-N-[(2-hydroxyadamantan-2-yl)methyl]hydroxylamine
This compoundDealkylation2-(Aminomethyl)adamantan-2-ol
This compoundAromatic Hydroxylation2-{[(4-Hydroxybenzyl)amino]methyl}adamantan-2-ol
This compoundAdamantane Hydroxylation2-[(Benzylamino)methyl]adamantane-2,x-diol (where x is another position on the ring)

Elimination Characteristics in Preclinical Settings

Specific data on the elimination half-life, clearance rate, and routes of excretion for this compound are not available in the current scientific literature. However, the elimination characteristics of other adamantane derivatives can offer some general expectations.

For example, the elimination half-life of memantine in rats is relatively short, around 1.9 hours following intravenous administration. nih.gov In contrast, the elimination half-life of methadone, which is also extensively metabolized by hepatic CYPs, can be highly variable. nih.gov Given that this compound is expected to undergo significant hepatic metabolism, its clearance would largely be dependent on the efficiency of these metabolic processes. The resulting metabolites, particularly the more polar hydroxylated derivatives, would then be more readily excreted, likely via the urine and/or feces.

Bioavailability Modulation by the Adamantane Moiety

The adamantane moiety is a well-established "lipophilic bullet" in medicinal chemistry, often incorporated into molecules to enhance their pharmacokinetic properties. nih.govnih.gov Its primary role in modulating bioavailability stems from its high lipophilicity. nih.gov

This increased lipophilicity can lead to:

Enhanced Oral Bioavailability: By improving the absorption of the compound from the gastrointestinal tract.

Improved Tissue Penetration: The lipophilic character facilitates the passage of the molecule across cellular membranes, leading to better distribution to target tissues, including the brain. nih.gov

Computational and Theoretical Approaches in the Study of 2 Benzylamino Methyl Adamantan 2 Ol

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-[(Benzylamino)methyl]adamantan-2-ol, specific molecular docking studies predicting its interaction with biological targets are not found in the reviewed literature. While studies on other adamantane (B196018) derivatives, such as amantadine (B194251) and its analogs, have utilized docking to explore interactions with viral ion channels like M2, this level of investigation has not been publicly documented for this compound. nih.gov Such studies would be invaluable in identifying potential protein targets and elucidating possible mechanisms of action if the compound were to be explored for therapeutic purposes.

Quantum-Chemical Investigations of Electronic Structure and Reactivity

Quantum-chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods can provide insights into charge distribution, bond characteristics, and the energies of different molecular states.

Enthalpies of Formation and Reaction Pathway Prediction

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound. There are no published reports containing the calculated or experimentally determined enthalpy of formation for this compound. Similarly, while quantum-chemical calculations have been employed to predict reaction pathways and activation energies for processes like the alkylation of adamantane, such predictive studies for the synthesis or reactions involving this compound are absent from the literature. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The adamantane cage is known for its rigidity. youtube.com However, the substituent group, -CH2-NH-CH2-Ph, attached to the 2-position introduces a degree of conformational flexibility. A thorough conformational analysis would identify the low-energy conformations of this side chain, which are critical for its interaction with biological macromolecules.

Molecular dynamics (MD) simulations could further provide a picture of the compound's dynamic behavior over time, both in isolation and in complex environments like a solvent or a lipid bilayer. While MD simulations have been performed on other adamantane derivatives to study their behavior in membranes, no such simulations have been published for this compound. nih.gov

Future Research Directions and Therapeutic Potential of 2 Benzylamino Methyl Adamantan 2 Ol

Development of Novel Adamantane-Containing Chemotherapeutic Agents

The adamantane (B196018) nucleus is a recognized building block in the design of various chemotherapeutic agents. acs.org Its incorporation into drug molecules can significantly influence their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For 2-[(Benzylamino)methyl]adamantan-2-ol, the rigid adamantane core provides a robust scaffold upon which further chemical modifications can be made to develop new anticancer agents.

Research into adamantane-based chemotherapeutics has shown that these compounds can target a variety of cancer-related pathways. For instance, adamantane derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation and survival. nih.gov The presence of the benzylamino and hydroxyl groups on the this compound scaffold offers multiple points for chemical diversification. Future research could focus on synthesizing a library of analogues by modifying the benzyl (B1604629) group or by introducing different substituents on the adamantane cage. These novel compounds could then be screened for their anti-proliferative activity against a panel of human cancer cell lines. windows.net For example, adamantane-linked isothiourea derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. acs.org Similarly, adamantane thiadiazole derivatives have been shown to induce apoptosis in lung carcinoma cells. nih.gov By drawing parallels from these studies, it is conceivable that derivatives of this compound could be designed to exhibit potent anticancer effects.

A key area of investigation would be to explore the mechanism of action of these novel compounds. This could involve studies to determine if they induce apoptosis, inhibit specific kinases, or interfere with other critical cellular processes in cancer cells. For instance, some adamantane derivatives have been found to target the orphan nuclear receptor Nur77, which is a potential therapeutic target for cancer treatment. rsc.org

Strategies for Enhancing Selectivity and Potency

A significant challenge in cancer chemotherapy is the lack of selectivity of many drugs, leading to toxicity in healthy tissues. The unique three-dimensional structure of the adamantane cage can be leveraged to design more selective and potent drugs. researchgate.net The precise spatial arrangement of functional groups on the adamantane scaffold can facilitate specific interactions with the target protein, thereby enhancing binding affinity and selectivity. researchgate.net

For this compound, several strategies can be employed to enhance its selectivity and potency. One approach involves the synthesis of stereoisomers. Since the 2-substituted adamantane core in this compound is chiral, the separate synthesis and biological evaluation of its enantiomers could reveal significant differences in their pharmacological activity. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit distinct biological activities and potencies.

Another strategy is to introduce specific functional groups onto the benzyl ring or the adamantane nucleus to optimize interactions with the target. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and influence its binding affinity. Structure-activity relationship (SAR) studies, guided by computational modeling and molecular docking, would be instrumental in identifying the optimal substitutions for enhanced potency and selectivity. researchgate.net Such studies have been successfully applied to other adamantane derivatives to improve their therapeutic profiles. researchgate.net

Furthermore, modifying the linker between the adamantane core and the benzylamino group could also impact activity. Varying the length and flexibility of this linker can alter the spatial orientation of the pharmacophoric groups, potentially leading to improved interactions with the biological target.

Exploration of Polypharmacological and Multi-target Drug Design

The complexity of many diseases, including cancer, often involves multiple biological pathways. This has led to the emergence of polypharmacology, an approach that aims to design single chemical entities that can modulate multiple targets simultaneously. pensoft.net This strategy can offer superior efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. pensoft.net

The adamantane scaffold is well-suited for the design of multi-target drugs due to its ability to serve as a central scaffold for the attachment of different pharmacophoric groups. pensoft.net The structure of this compound, with its distinct functional moieties, provides a foundation for creating polypharmacological agents.

Future research could explore the potential of this compound and its derivatives to interact with multiple cancer-related targets. For instance, derivatives could be designed to simultaneously inhibit a protein kinase and a component of the apoptotic machinery. This could be achieved by incorporating a known kinase-inhibiting pharmacophore onto the benzylamino group while retaining the pro-apoptotic potential of the core adamantane structure. The versatility of the adamantyl group in drug design makes it an attractive component for such multi-target approaches. pensoft.net

Computational methods, such as molecular docking and virtual screening, can be employed to identify potential secondary targets for this compound and its analogues. By understanding the potential off-target activities, researchers can rationally design modifications to either enhance these multi-target effects for therapeutic benefit or to minimize them to reduce potential side effects.

Applications in Drug Delivery Systems Utilizing the Adamantane "Anchor" Concept

Beyond its role as a pharmacophore, the adamantane moiety is increasingly being utilized in the development of sophisticated drug delivery systems. pensoft.net Its high lipophilicity allows it to act as a molecular "anchor," enabling the non-covalent attachment of drugs or targeting ligands to carrier systems like liposomes. nih.govnih.gov This concept has promising applications in targeted drug delivery, which aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues. pensoft.net

The this compound molecule could be explored as a component of such drug delivery systems. The adamantane portion can be embedded within the lipid bilayer of a liposome, leaving the benzylaminomethyl group exposed on the surface. nih.gov This exposed group could then be conjugated to a targeting ligand, such as an antibody or a peptide, that specifically recognizes and binds to receptors overexpressed on cancer cells.

This "adamantane anchor" approach can be used to create versatile and targeted drug delivery platforms. mdpi.com For example, liposomes loaded with a conventional chemotherapeutic agent could be functionalized with this compound-ligand conjugates. These targeted liposomes would then preferentially accumulate at the tumor site, leading to a more effective and less toxic treatment. The biocompatibility and low toxicity of the adamantane scaffold make it an attractive choice for such biomedical applications. mdpi.com

Future research in this area would involve the synthesis and characterization of these adamantane-functionalized liposomes. In vitro and in vivo studies would be necessary to evaluate their targeting efficiency, drug release kinetics, and therapeutic efficacy in preclinical cancer models. The development of such adamantane-based drug delivery systems represents a highly relevant and promising area of nanomedicine. nih.gov

Q & A

Basic Questions

Q. What personal protective equipment (PPE) is required when handling 2-[(Benzylamino)methyl]adamantan-2-ol to mitigate acute toxicity risks?

  • Methodological Answer:

  • Use P95 (US) or P1 (EU) particulate filters for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure levels.
  • Wear protective gloves (nitrile or neoprene) and safety goggles compliant with EN 166 or NIOSH standards.
  • Full-body protective clothing is mandatory to prevent skin contact, as the compound is classified for skin/eye irritation (GHS Category 2) .

Q. How should accidental exposure to this compound be managed in a laboratory setting?

  • Methodological Answer:

  • Inhalation: Transfer to fresh air; administer artificial respiration if breathing stops.
  • Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing.
  • Eye Exposure: Flush with water for ≥15 minutes; seek medical attention.
  • Document exposure details and review lab protocols to prevent recurrence .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer:

  • Store in a dry environment at 2–8°C in sealed, chemically resistant containers (e.g., glass or HDPE).
  • Avoid dust formation by using local exhaust ventilation and grounding equipment to prevent electrostatic discharge .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Methodological Answer:

  • Grow crystals via slow evaporation in a solvent system (e.g., methanol/water).
  • Collect diffraction data at 296 K using a synchrotron or high-resolution diffractometer.
  • Analyze intramolecular hydrogen bonds (e.g., O–H⋯N interactions) and crystal packing using software like SHELX or OLEX2. Address symmetry-related artifacts (e.g., water molecules on twofold axes) by refining occupancy factors .

Q. How to design experiments to assess the environmental persistence of this compound given limited ecotoxicological data?

  • Methodological Answer:

  • Conduct OECD 301 biodegradability tests: Monitor compound degradation in activated sludge over 28 days via HPLC or LC-MS.
  • Evaluate soil mobility using column leaching experiments with standardized soils (e.g., loam/sand mixtures).
  • For bioaccumulation potential, measure log Kow values using shake-flask methods and compare to EPA’s EPI Suite predictions .

Q. What strategies mitigate conflicting reactivity data during the synthesis of this compound derivatives?

  • Methodological Answer:

  • Perform kinetic studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate competing reaction pathways.
  • Use in situ FTIR or NMR to monitor intermediate formation.
  • Validate reproducibility by repeating reactions in triplicate and statistically analyzing yield variances (e.g., ANOVA) .

Q. How to optimize chromatographic separation of this compound from byproducts in complex mixtures?

  • Methodological Answer:

  • Screen columns (C18, HILIC) and mobile phases (acetonitrile/ammonium formate buffers) using Design of Experiments (DoE) software.
  • Adjust pH (3.0–5.0) to enhance peak symmetry for amine-containing analytes.
  • Validate method robustness via ICH Q2(R1) guidelines, including LOD/LOQ and recovery studies .

Data Gaps and Methodological Challenges

Q. How to address the lack of specific target organ toxicity (STOT) data for this compound?

  • Methodological Answer:

  • Conduct 28-day repeated dose toxicity studies in rodents (OECD 407), focusing on hepatic/renal biomarkers (ALT, BUN).
  • Compare results to structurally similar adamantane derivatives (e.g., amantadine) to infer hazard potential .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound batches?

  • Methodological Answer:

  • Use UPLC-QTOF-MS with electrospray ionization (ESI+) for high-sensitivity impurity profiling.
  • Calibrate against certified reference materials (CRMs) and validate using ISO 17025 protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.